(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H14FN5O2S and its molecular weight is 323.35. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity and Structural Analysis
A study explored the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which is structurally related to the mentioned compound. This research evaluated its antiproliferative activity, indicating potential applications in the development of anticancer agents. The molecular structure was characterized using various spectroscopic methods, highlighting the importance of intermolecular interactions in stabilizing the molecule. This study suggests that such compounds could be further explored for their therapeutic potential (Benaka Prasad et al., 2018).
Analgesic Properties and 5-HT1A Receptor Activation
Another research avenue involves the selective, high-efficacy 5-HT(1A) receptor agonist properties of structurally similar compounds, demonstrating long-term analgesia in models of chronic pain and allodynia following spinal cord injury. This study provides initial evidence that high-efficacy 5-HT(1A) receptor activation may offer a novel mechanism for treating pathological pain, suggesting the potential of compounds like (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone in developing pain management therapies (Colpaert et al., 2004).
Anticancer Evaluation through Nucleophilic Reactions
Further research on similar chemical structures involved their preparation and reaction with different nucleophiles for anticancer evaluation. This study highlighted the synthetic versatility of such compounds and their potential as anticancer agents, emphasizing the need for continued exploration of their therapeutic properties (Gouhar & Raafat, 2015).
Antibacterial Activity and Structural Innovation
A novel series of compounds incorporating a unique tetracyclic structure, including the thiadiazol moiety, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of structurally related compounds in addressing antibiotic resistance and developing new antibacterial agents (Inoue et al., 1994).
Mechanism of Action
Target of Action
The compound “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” contains a fluoropyrimidine moiety. Fluoropyrimidines are often used as antineoplastic agents and they primarily target the enzyme thymidylate synthase, inhibiting DNA synthesis in cancer cells .
Mode of Action
Fluoropyrimidines, like the one present in “this compound”, are usually prodrugs that are metabolized in the body to produce active metabolites. These metabolites inhibit thymidylate synthase, leading to a decrease in the synthesis of pyrimidine nucleotides, which are essential for DNA replication .
Biochemical Pathways
The action of fluoropyrimidines affects the pyrimidine synthesis pathway. By inhibiting thymidylate synthase, they disrupt the balance of deoxyribonucleotides in the cell, leading to DNA damage and cell death .
Pharmacokinetics
The ADME properties of fluoropyrimidines can vary, but generally, they are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The ultimate effect of fluoropyrimidines is the inhibition of DNA synthesis, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The efficacy and stability of fluoropyrimidines can be influenced by various factors, including the patient’s liver function (as the liver is the primary site of metabolism), the presence of resistance mechanisms in cancer cells, and the use of other medications that may interact with fluoropyrimidines .
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2S/c1-8-11(22-18-17-8)12(20)19-4-2-3-10(7-19)21-13-15-5-9(14)6-16-13/h5-6,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDJDDNEQTVVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.